2-O-Methyl-D-glucuronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

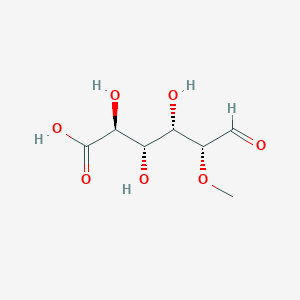

2-O-Methyl-D-glucuronic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H12O7 and its molecular weight is 208.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzymatic Reactions

2-O-Methyl-D-glucuronic acid is involved in various enzymatic processes, particularly those related to polysaccharide metabolism. It can serve as a substrate for specific glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to various acceptor molecules. For instance, research has demonstrated that this compound can be utilized by certain bacteria for xylan degradation, where it contributes to the structural diversity of hemicellulose in plant cell walls .

Drug Metabolism

The compound plays a significant role in drug metabolism through glucuronidation—a process where glucuronic acids are conjugated to drugs or xenobiotics to enhance their solubility and facilitate excretion. The introduction of a methyl group at the 2-position may influence the efficiency of this conjugation process. Studies suggest that derivatives like this compound can modulate the activity of UDP-glucuronosyltransferases, enzymes responsible for catalyzing glucuronidation reactions . This modulation can impact the pharmacokinetics of drugs, potentially leading to variations in therapeutic efficacy and safety profiles.

Potential Therapeutic Uses

Emerging research indicates that this compound may have potential therapeutic applications due to its structural similarity to naturally occurring compounds involved in human metabolism. Its derivatives are being investigated for their ability to enhance drug delivery systems or act as prodrugs that release active pharmaceutical ingredients upon metabolic conversion . Furthermore, studies on polysaccharides containing this compound suggest possible immunomodulatory effects, which could be harnessed in developing new treatments for inflammatory diseases.

Case Study 1: Polysaccharide Hydrolysis

In a study involving Porphyridium cruentum, a unicellular red alga, researchers performed acid hydrolysis on extracellular polysaccharides to isolate this compound along with other aldobiuronic acids. The characterization was achieved through chromatographic techniques and mass spectrometry, confirming the compound's identity and its role in algal polysaccharide structure .

Case Study 2: Drug Metabolism Assessment

A pharmacological study examined the effects of this compound on the metabolism of common drugs such as acetaminophen and morphine. The findings indicated that this compound could influence glucuronidation rates, thereby affecting drug clearance from the body and highlighting its importance in personalized medicine approaches .

Propiedades

Número CAS |

59894-02-9 |

|---|---|

Fórmula molecular |

C7H12O7 |

Peso molecular |

208.17 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-2,3,4-trihydroxy-5-methoxy-6-oxohexanoic acid |

InChI |

InChI=1S/C7H12O7/c1-14-3(2-8)4(9)5(10)6(11)7(12)13/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 |

Clave InChI |

HCQISUFWFYMWKK-FSIIMWSLSA-N |

SMILES |

COC(C=O)C(C(C(C(=O)O)O)O)O |

SMILES isomérico |

CO[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O |

SMILES canónico |

COC(C=O)C(C(C(C(=O)O)O)O)O |

Sinónimos |

2-O-methyl-D-glucuronic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.